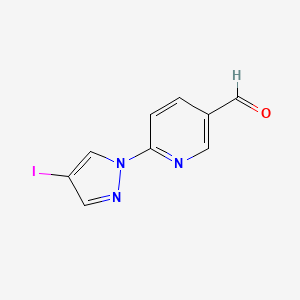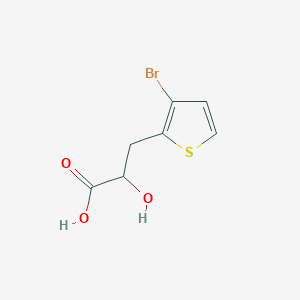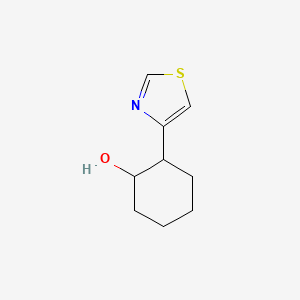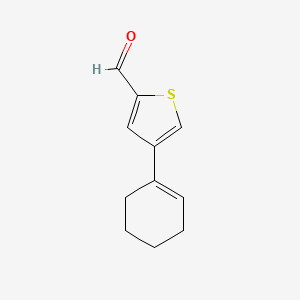
2-Thiophenecarboxaldehyde, 4-(1-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxaldehyde, 4-(1-cyclohexen-1-yl)- is an organic compound with the molecular formula C11H12OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of interest due to its unique structure, which combines a thiophene ring with a cyclohexenyl group, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxaldehyde, 4-(1-cyclohexen-1-yl)- typically involves the reaction of thiophene-2-carboxaldehyde with cyclohexene under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Thiophenecarboxaldehyde, 4-(1-cyclohexen-1-yl)- may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxaldehyde, 4-(1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted thiophene derivatives.
Scientific Research Applications
2-Thiophenecarboxaldehyde, 4-(1-cyclohexen-1-yl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxaldehyde, 4-(1-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of enzymatic activities and signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: A simpler derivative of thiophene with similar reactivity but lacking the cyclohexenyl group.
Cyclohexenyl derivatives: Compounds containing the cyclohexenyl group but with different functional groups attached to the ring.
Uniqueness
2-Thiophenecarboxaldehyde, 4-(1-cyclohexen-1-yl)- is unique due to its combination of a thiophene ring and a cyclohexenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12OS |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
4-(cyclohexen-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H12OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2 |
InChI Key |
AFSDUQUGFYLRBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13263631.png)
![[1-(5-Bromothiophen-2-yl)ethyl][3-(dimethylamino)propyl]amine](/img/structure/B13263645.png)
amine](/img/structure/B13263655.png)
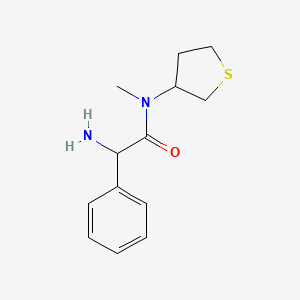
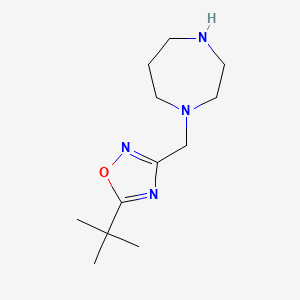
![1-[(2-Aminobutyl)sulfanyl]-4-fluorobenzene](/img/structure/B13263674.png)

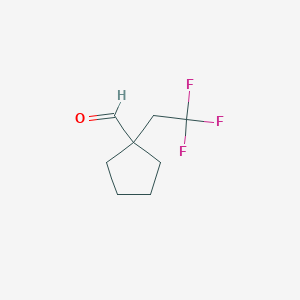
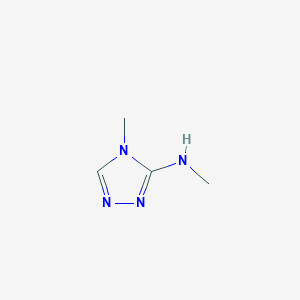
![N,N-dimethyl-2-[(3-methylcyclopentyl)amino]acetamide](/img/structure/B13263690.png)

